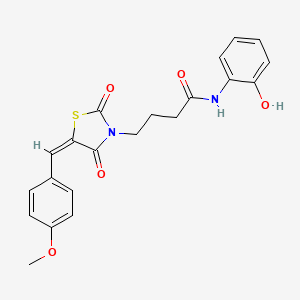

(E)-N-(2-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamide

Description

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-28-15-10-8-14(9-11-15)13-18-20(26)23(21(27)29-18)12-4-7-19(25)22-16-5-2-3-6-17(16)24/h2-3,5-6,8-11,13,24H,4,7,12H2,1H3,(H,22,25)/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWMMGOXTQGLCE-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and structural characteristics, supported by relevant data and research findings.

Structural Overview

The compound consists of a thiazolidine core linked to a substituted phenyl group. The presence of the hydroxyl and methoxy substituents enhances its potential biological activity. The molecular formula is , and its structure can be analyzed through various spectroscopic methods.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with appropriate amines and thiazolidine derivatives. The process is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that compounds with similar thiazolidine structures exhibit significant antimicrobial activity. For instance, derivatives of thiazolidine have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties. Studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant properties are critical for compounds aimed at combating oxidative stress-related diseases. The presence of hydroxyl groups in (E)-N-(2-hydroxyphenyl) moiety likely contributes to its ability to scavenge free radicals. In vitro assays measuring DPPH radical scavenging activity have shown promising results for similar compounds, suggesting that this compound may also exhibit significant antioxidant activity .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in various biological pathways. For example, compounds with similar configurations have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Preliminary studies indicate that modifications in the thiazolidine structure can enhance AChE inhibition, which may be applicable to this compound .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that thiazolidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.

- Antioxidant Activity Assessment : In a comparative analysis using DPPH assays, a related compound showed an IC50 value of 25 µg/mL, indicating strong radical scavenging capability.

- AChE Inhibition : Molecular docking studies revealed that compounds similar to this compound bind effectively to the active site of AChE, suggesting potential therapeutic applications in treating Alzheimer's disease.

Scientific Research Applications

Molecular Formula

- Molecular Weight : 392.45 g/mol

- Chemical Structure :

- The compound can be represented by the following SMILES notation:

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to (E)-N-(2-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamide as anticancer agents. The thiazolidinone core has been associated with various anticancer activities due to its ability to interfere with tumor growth mechanisms.

Case Study: Synthesis and Evaluation

A study synthesized derivatives of thiazolidinones and evaluated their anticancer properties through in vitro assays. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance activity .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of key enzymes involved in inflammatory pathways. For instance, compounds with similar functionalities have shown promise as inhibitors of cyclooxygenase (COX) enzymes.

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to COX enzymes. These studies suggest that modifications to the methoxy group can enhance binding efficiency, thereby increasing anti-inflammatory potency .

Enzyme Inhibition

The compound may also serve as an inhibitor for various enzymes related to metabolic disorders, including acetylcholinesterase (AChE). The presence of the hydroxyphenyl group is known to enhance enzyme inhibition.

Therapeutic Potential

Research indicates that compounds with similar structures have demonstrated effective AChE inhibition, which is critical for treating conditions such as Alzheimer's disease. In vitro assays have shown promising results for derivatives based on this scaffold .

Summary of Biological Activities

Synthesis Pathways

| Step No. | Reagents Used | Products Obtained |

|---|---|---|

| 1 | 2-Hydroxyaniline + Benzaldehyde | Intermediate Schiff base |

| 2 | Thiazolidinone derivative synthesis | Final product: (E)-N-(2-hydroxyphenyl)... |

Comparison with Similar Compounds

Key Observations:

Amide Chain Length : The target compound’s butanamide chain (4 carbons) may enhance lipophilicity compared to acetamide derivatives (e.g., 4l, 4k) .

4-Methoxybenzylidene (shared with 4l) provides electron-donating effects, whereas bromo substituents (4k, 4o) are electron-withdrawing, affecting electronic density and reactivity .

Synthesis : High yields (89–98%) in suggest efficient synthetic routes for TZD derivatives. The target compound may follow similar protocols (e.g., condensation of hydrazides with aldehydes or coupling reactions as in ) .

Physicochemical Properties

- Melting Points :

- Tautomerism: highlights tautomeric equilibria in triazole-thione derivatives, but TZD derivatives (e.g., target compound) typically exist in the keto-enol form, stabilized by intramolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.